4-chloro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol
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Overview
Description
4-Chloro-2-[(E)-[(3-nitrophenyl)methylidene]amino]phenol is an organic compound with the molecular formula C13H9ClN2O3. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(3-nitrophenyl)methylidene]amino]phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and 3-nitrobenzaldehyde. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(3-nitrophenyl)methylidene]amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-chloro-2-[(E)-[(3-aminophenyl)methylidene]amino]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(E)-[(3-nitrophenyl)methylidene]amino]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-[(3-nitrophenyl)methylidene]amino]phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the imine linkage.
2-Amino-4-nitrophenol: Contains an amino group instead of the imine linkage.
4-Nitrophenol: Lacks the chloro and imine groups.
Uniqueness
4-Chloro-2-[(E)-[(3-nitrophenyl)methylidene]amino]phenol is unique due to the presence of both the chloro and nitrophenyl groups, as well as the imine linkage.
Properties
Molecular Formula |
C13H9ClN2O3 |
---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
4-chloro-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-5-13(17)12(7-10)15-8-9-2-1-3-11(6-9)16(18)19/h1-8,17H |
InChI Key |
UAXMRHVONHERTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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